molecular formula C5H7ClN2O B8426401 2-Chloro-N-Cyanomethylpropionamide

2-Chloro-N-Cyanomethylpropionamide

Cat. No.: B8426401
M. Wt: 146.57 g/mol
InChI Key: UCTVRASPSKGXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on naming conventions, this compound likely consists of a propionamide backbone with a chlorine atom at the 2-position and a cyanomethyl group attached to the nitrogen. Such derivatives are typically intermediates in pharmaceutical or agrochemical synthesis, where the chloro and cyanomethyl groups influence reactivity, solubility, and stability .

Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

2-chloro-N-(cyanomethyl)propanamide

InChI

InChI=1S/C5H7ClN2O/c1-4(6)5(9)8-3-2-7/h4H,3H2,1H3,(H,8,9)

InChI Key

UCTVRASPSKGXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-Chloro-N-Cyanomethylpropionamide (inferred properties) with structurally similar chloro-propanamide derivatives from the evidence:

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-Chloro-N,N-diethylpropionamide C₇H₁₄ClNO 163.65 217 1.021 Miscible with organic solvents; low vapor pressure (0.137 mmHg at 25°C)
2-Chloro-N,N-dimethylpropanamide C₅H₁₀ClNO 135.59 Not reported Not reported High synthetic utility; multiple synonyms (e.g., CAS 10397-68-9)
2-Chloro-N-(2-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 Not reported Not reported Aromatic substituent; requires stringent first-aid measures (e.g., oxygen therapy if inhaled)
2-Chloro-N-(3-chloro-phenyl)propionamide C₉H₈Cl₂NO 218.08 Not reported Not reported Dichlorinated structure; potential use in polymer synthesis
Propanamide, 2-chloro-N-(phenylmethyl) C₁₀H₁₂ClNO 197.66 Not reported Not reported Benzyl substituent; listed in supplier catalogs

Key Observations:

Substituent Effects: Alkyl Groups (e.g., Diethyl/Dimethyl): Increase hydrophobicity and reduce polarity, as seen in 2-Chloro-N,N-diethylpropionamide’s miscibility with organic solvents .

Physical Properties :

  • Higher molar mass correlates with bulkier substituents (e.g., dichlorophenyl vs. diethyl).
  • Boiling points are sparsely reported, but 2-Chloro-N,N-diethylpropionamide’s high boiling point (217°C) suggests strong intermolecular forces due to its amide group and chloro substituent .

Safety and Handling :

  • Aromatic derivatives (e.g., 2-Chloro-N-(2-methylphenyl)propanamide) require specific first-aid protocols, such as avoiding mouth-to-mouth resuscitation upon inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.